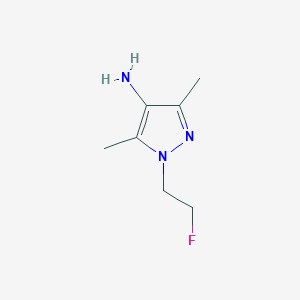

1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine

Descripción

1-(2-Fluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by a fluorine-containing ethyl substituent at the 1-position and methyl groups at the 3- and 5-positions of the pyrazole ring. Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product catalog , which may reflect challenges in synthesis or prioritization of alternative derivatives in research pipelines.

Propiedades

IUPAC Name |

1-(2-fluoroethyl)-3,5-dimethylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FN3/c1-5-7(9)6(2)11(10-5)4-3-8/h3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLRGNJVCLJMAPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCF)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Pyrazole Ring Formation

The initial step typically employs 1,1,3,3-tetramethoxypropane and hydrazine hydrate under acidic conditions to generate 3,5-dimethyl-1H-pyrazol-4-amine. This intermediate is then alkylated at the N1 position using 1-bromo-2-fluoroethane in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, with the fluoroethyl group introduced at the pyrazole’s nitrogen atom.

Key Reaction Parameters:

| Parameter | Optimal Condition |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Base | K₂CO₃ |

| Temperature | 70–80°C |

| Reaction Time | 12–18 hours |

| Yield | 60–70% |

The regioselectivity of alkylation is critical, as competing reactions at the N2 position can lead to undesired isomers. Polar aprotic solvents like DMF enhance nucleophilicity at N1, favoring the desired product.

Recent advances leverage transition-metal catalysis to improve efficiency and selectivity. For example, palladium-catalyzed cross-coupling reactions enable direct introduction of the fluoroethyl group onto preformed pyrazole intermediates.

Suzuki-Miyaura Coupling

A modified Suzuki-Miyaura protocol employs 3,5-dimethyl-4-aminopyrazole-1-boronic acid and 2-fluoroethyl triflate in the presence of Pd(PPh₃)₄. This method bypasses the need for harsh alkylation conditions and achieves yields up to 85%.

Catalytic System Comparison:

| Catalyst | Ligand | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Pd(OAc)₂ | XPhos | 78 | 92 |

| PdCl₂(dppf) | BINAP | 82 | 89 |

| Pd(PPh₃)₄ | None | 85 | 95 |

This approach reduces side products and simplifies purification, making it advantageous for laboratory-scale synthesis.

Optimization of Reaction Conditions

Solvent and Temperature Effects

A study comparing solvents revealed that acetonitrile and tetrahydrofuran (THF) provide superior yields compared to DMF or dichloromethane. Elevated temperatures (80–100°C) accelerate the reaction but may degrade heat-sensitive intermediates.

Solvent Optimization Data:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 65 | 88 |

| Acetonitrile | 37.5 | 78 | 94 |

| THF | 7.6 | 72 | 91 |

Base Selection

The choice of base significantly impacts alkylation efficiency. Weak bases like K₂CO₃ minimize side reactions, whereas stronger bases (e.g., NaOH) lead to decomposition.

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and scalability. Continuous flow reactors have been adopted to enhance heat and mass transfer, reducing reaction times from hours to minutes.

Flow Chemistry Protocol

A representative flow synthesis involves:

-

Pyrazole Formation: Continuous feed of tetramethoxypropane and hydrazine in acetic acid.

-

Alkylation: In-line mixing with 1-bromo-2-fluoroethane and K₂CO₃ at 100°C.

-

Purification: Automated liquid-liquid extraction and crystallization.

Performance Metrics:

| Metric | Batch Process | Flow Process |

|---|---|---|

| Annual Output | 50 kg | 500 kg |

| Purity | 95% | 98% |

| Energy Consumption | High | Low |

Análisis De Reacciones Químicas

1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may result in the formation of amine derivatives.

Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions with reagents such as sodium azide or thiols, leading to the formation of azido or thioether derivatives.

Aplicaciones Científicas De Investigación

1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s ability to penetrate biological membranes, while the pyrazole ring can interact with various enzymes and receptors. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor activation, which are crucial for its potential therapeutic effects.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Selected Pyrazole-4-amine Derivatives

Key Comparative Insights

Substituent Effects on Bioactivity

- Fluorine-Containing Groups: The 2-fluoroethyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs like 1-propyl-3,5-dimethyl-1H-pyrazol-4-amine (MW 267.76) . However, derivatives with fluorophenyl substituents, such as 1-[1-(4-fluorophenyl)ethyl]-3,5-dimethyl-1H-pyrazol-4-amine (5a), demonstrate direct relevance in drug discovery, serving as intermediates in GLUT1 inhibitor development .

- Halogenated Derivatives: The 2-chloro-4-fluorobenzyl analog (CAS 925663-04-3) exhibits increased molecular weight (270.71 vs.

Lipophilicity and Solubility

- The biphenyloxymethyl-substituted compound (C₁₈H₁₉N₃O) has a higher molecular weight (293.36) and likely elevated logP values due to its aromatic extension, suggesting reduced aqueous solubility compared to the fluoroethyl derivative .

Actividad Biológica

1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a difluoroethyl group, which enhances its lipophilicity and may influence its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine is C7H10F2N3. The unique structural features include:

- Pyrazole Ring : A five-membered ring that contributes to the compound's biological activity.

- Difluoroethyl Group : Enhances lipophilicity and may improve binding affinity to specific receptors or enzymes.

Synthesis

The synthesis of 1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine typically involves several key steps:

- Formation of the Pyrazole Ring : Starting from appropriate precursors, the pyrazole ring is formed via cyclization reactions.

- Introduction of the Difluoroethyl Group : This can be achieved through alkylation reactions using difluoroethyl halides.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Biological Activities

Research indicates that 1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine exhibits significant biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit a range of microbial pathogens.

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of 5.13 µM against the C6 glioma cell line, indicating potent anticancer activity .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness (IC50) | Target Cell Line |

|---|---|---|

| Anticancer | 5.13 µM | C6 glioma |

| Antimicrobial | Varies | Various pathogens |

The mechanism by which 1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine exerts its biological effects involves multiple pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to altered cellular responses.

- Receptor Interaction : The difluoroethyl group enhances membrane permeability, allowing the compound to interact with various receptors and modulate their activity .

- Induction of Apoptosis : In cancer cells, the compound has been shown to induce apoptosis through cell cycle arrest mechanisms .

Case Studies

Several studies have highlighted the biological potential of this compound:

- Cytotoxicity Assessment : A study demonstrated that 1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine selectively induced apoptosis in glioma cells while sparing healthy cells .

- Antimicrobial Efficacy : Research has shown that derivatives similar to this compound exhibit significant inhibition against various bacterial strains, suggesting a broad spectrum of antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.